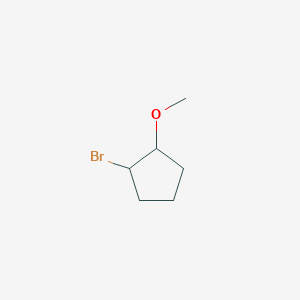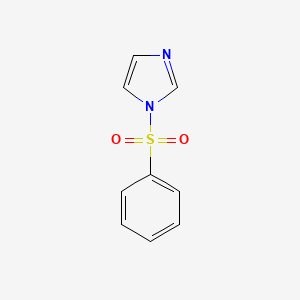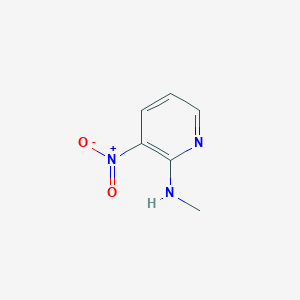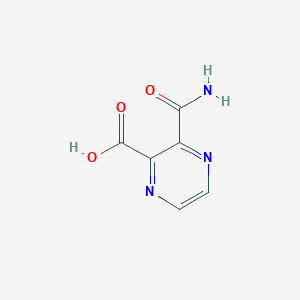
Bis(2-BromEthyl)Disulfid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis(2-bromoethyl) is a chemical compound with the molecular formula C4H8Br2S2The compound is characterized by the presence of two bromoethyl groups attached to a disulfide linkage, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis(2-bromoethyl) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfide, bis(2-bromoethyl) can be synthesized through the reaction of 2-bromoethanol with sulfur dichloride, followed by oxidation. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of disulfide, bis(2-bromoethyl) often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Disulfide, bis(2-bromoethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkage to thiols.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiolates or amines can react with the bromoethyl groups under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: New carbon-sulfur or carbon-nitrogen bonds.
Wirkmechanismus
The mechanism of action of disulfide, bis(2-bromoethyl) involves the formation and cleavage of disulfide bonds. The compound can interact with thiol groups in proteins and peptides, leading to the formation of new disulfide linkages or the reduction of existing ones. This property makes it valuable in the study of redox biology and the development of redox-active drugs .
Vergleich Mit ähnlichen Verbindungen
Disulfide, bis(2-chloroethyl): Similar structure but with chlorine atoms instead of bromine.
Disulfide, bis(2-iodoethyl): Contains iodine atoms instead of bromine.
Disulfide, bis(2-fluoroethyl): Fluorine atoms replace the bromine atoms.
Uniqueness: Disulfide, bis(2-bromoethyl) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts .
Eigenschaften
IUPAC Name |
1-bromo-2-(2-bromoethyldisulfanyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWLWJBICEQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)SSCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341318 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-40-0 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














